Cas no 1439366-88-7 (ARN 077 (enantiomer))

ARN 077 (enantiomer) structure
Nome del prodotto:ARN 077 (enantiomer)
ARN 077 (enantiomer) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Phenylpentyl N-((2R,3S)-2-methyl-4-oxooxetan-3-yl)carbamate
- ARN 077 (enantiomer)
- HY-120813A
- CHEMBL2419817
- CS-0255173
- PTVDTLVLQXSSEC-OCCSQVGLSA-N
- 5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate
- G18539
- URB913 (enantiomer)
- SCHEMBL14975339
- 1439366-88-7
- ARN 077 ENANTIOMER
- MS-24159
- BDBM50439667
- 5-phenylpentyl-N-[(2R,3S)-2-methyl-4-oxo-oxetan-3-yl]-carbamate
- DA-61215
-
- Inchi: 1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1
- Chiave InChI: PTVDTLVLQXSSEC-OCCSQVGLSA-N
- Sorrisi: C1=CC=CC=C1CCCCCOC(=O)N[C@H]1[C@@H](C)OC1=O
Proprietà calcolate
- Massa esatta: 291.14705815g/mol
- Massa monoisotopica: 291.14705815g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 8
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 64.6Ų
ARN 077 (enantiomer) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-120813A-10mg |
ARN 077 (enantiomer) |
1439366-88-7 | 99.71% | 10mg |
¥5800 | 2024-04-20 | |
MedChemExpress | HY-120813A-10mM*1 mL in DMSO |
ARN 077 (enantiomer) |
1439366-88-7 | 99.71% | 10mM*1 mL in DMSO |
¥3850 | 2024-04-20 | |
MedChemExpress | HY-120813A-10mM*1mLinDMSO |
ARN 077 (enantiomer) |
1439366-88-7 | 99.71% | 10mM*1mLinDMSO |
¥3850 | 2023-07-26 | |
MedChemExpress | HY-120813A-1mg |
ARN 077 (enantiomer) |
1439366-88-7 | 99.71% | 1mg |
¥1590 | 2024-04-20 | |
MedChemExpress | HY-120813A-5mg |
ARN 077 (enantiomer) |
1439366-88-7 | 99.71% | 5mg |
¥3500 | 2024-04-20 |
ARN 077 (enantiomer) Letteratura correlata
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
1439366-88-7 (ARN 077 (enantiomer)) Prodotti correlati
- 847239-76-3(3-methyl-8-(4-methylpiperazin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 921109-90-2(1-(3,4-dimethylphenyl)-3-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)
- 1803605-17-5(6-(Bromomethyl)pyridin-2-amine hydrobromide)
- 2229537-81-7(2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanal)
- 131831-87-3(N-Methyl-D-tryptophan Methyl Ester)
- 1804359-34-9(5-Iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)
- 2228436-94-8(1,1,1-trifluoro-3-(1-methyl-1H-pyrrol-2-yl)propan-2-one)
- 95349-71-6(1-(bromomethyl)-4-(methoxymethyl)benzene)
- 2229341-92-6(3,3-difluoro-1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutylmethanamine)
- 1805125-45-4(3-Amino-2-bromo-6-(trifluoromethoxy)benzenesulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1439366-88-7)ARN 077 (enantiomer)

Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):199.0/439.0/727.0